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molecular formula C14H18O6 B8436087 Bis(3-hydroxypropyl) terephthalate CAS No. 3644-98-2

Bis(3-hydroxypropyl) terephthalate

Cat. No. B8436087
M. Wt: 282.29 g/mol
InChI Key: ZHVZTRUUPYIJTQ-UHFFFAOYSA-N
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Patent
US06187900B1

Procedure details

50.6 kg of terephthalic acid (TPA) and 30.2 kg of 1,3-propanediol (PDO) were charged in an esterification vessel and stirred thoroughly at a stirring rate of 130 rpm in the presence of an esterification catalyst. Nitrogen was then introduced at a flow rate of 4 L/min, and the reaction pressure was maintained at 2 kg/cm2G. The internal temperature of the esterification vessel was increased to 245° C. During the esterification process, the byproducts water and 1,3-PDO were separated by using a separation tower such that 1,3-PDO was introduced to the esterification reaction system and that water was made to flow out from the top of the tower, which is then cooled and recovered. The total esterification reaction time was 3.5 hours. The esterified product BHPT was cooled and crushed, by which the saponification value can be determined, and the saponification value was then converted to have a calculated esterification conversion of 98.1%. The reaction conditions are summarized in Table 1.
Quantity
50.6 kg
Type
reactant
Reaction Step One
Quantity
30.2 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([OH:17])[CH2:14][CH2:15]O>>[OH:7][CH2:6][CH2:5][CH2:4][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([C:1]([O:12][CH2:15][CH2:14][CH2:13][OH:17])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
50.6 kg
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
30.2 kg
Type
reactant
Smiles
C(CCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Stirring
Type
CUSTOM
Details
stirred thoroughly at a stirring rate of 130 rpm in the presence of an esterification catalyst
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Nitrogen was then introduced at a flow rate of 4 L/min
CUSTOM
Type
CUSTOM
Details
the reaction pressure
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 2 kg/cm2G
CUSTOM
Type
CUSTOM
Details
During the esterification process, the byproducts water and 1,3-PDO were separated
ADDITION
Type
ADDITION
Details
was introduced to the esterification reaction system
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
recovered
CUSTOM
Type
CUSTOM
Details
The total esterification reaction time
TEMPERATURE
Type
TEMPERATURE
Details
The esterified product BHPT was cooled
CUSTOM
Type
CUSTOM
Details
crushed, by which the saponification value
CUSTOM
Type
CUSTOM
Details
The reaction conditions

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
OCCCOC(C1=CC=C(C(=O)OCCCO)C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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